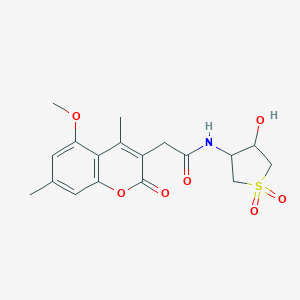![molecular formula C26H33N5O2 B263942 N-benzyl-2-[4-(5-cyano-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]acetamide](/img/structure/B263942.png)
N-benzyl-2-[4-(5-cyano-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-[4-(5-cyano-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for future research.
作用機序
The mechanism of action of N-benzyl-2-[4-(5-cyano-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]acetamide is not fully understood. However, it is thought to act as a modulator of neurotransmitter release, particularly of dopamine and serotonin. This compound has also been found to regulate ion channels, including voltage-gated calcium channels and potassium channels.
Biochemical and Physiological Effects:
N-benzyl-2-[4-(5-cyano-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]acetamide has been found to have a range of biochemical and physiological effects. These include the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of cell proliferation. This compound has also been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of using N-benzyl-2-[4-(5-cyano-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]acetamide in lab experiments is its ability to modulate neurotransmitter release and regulate ion channels. This makes it a useful tool for studying the central nervous system and the role of neurotransmitters in various physiological processes. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are many potential future directions for research on N-benzyl-2-[4-(5-cyano-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]acetamide. One area of interest is the development of new drugs based on this compound, particularly for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another potential direction for research is the study of the anti-inflammatory and antioxidant properties of this compound, which could have applications in the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
The synthesis of N-benzyl-2-[4-(5-cyano-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]acetamide involves the reaction of benzylamine with 4-(5-cyano-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinecarboxylic acid, followed by the addition of acetic anhydride. The resulting compound has been characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-benzyl-2-[4-(5-cyano-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to have a range of effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of ion channels.
特性
分子式 |
C26H33N5O2 |
|---|---|
分子量 |
447.6 g/mol |
IUPAC名 |
N-benzyl-2-[4-(5-cyano-8-ethyl-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C26H33N5O2/c1-4-23-22-18-33-26(2,3)14-20(22)21(15-27)25(29-23)31-12-10-30(11-13-31)17-24(32)28-16-19-8-6-5-7-9-19/h5-9H,4,10-14,16-18H2,1-3H3,(H,28,32) |
InChIキー |
YKPJDKQKVXWSFB-UHFFFAOYSA-N |
SMILES |
CCC1=C2COC(CC2=C(C(=N1)N3CCN(CC3)CC(=O)NCC4=CC=CC=C4)C#N)(C)C |
正規SMILES |
CCC1=NC(=C(C2=C1COC(C2)(C)C)C#N)N3CCN(CC3)CC(=O)NCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B263862.png)
![1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B263868.png)
![N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B263869.png)
methanone](/img/structure/B263877.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide](/img/structure/B263880.png)
![1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide](/img/structure/B263886.png)
![2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B263888.png)

![5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B263890.png)
![N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B263892.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}(2-methylimidazo[1,2-a]pyridin-3-yl)methanolate](/img/structure/B263903.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B263906.png)
![N-(3-chlorophenyl)-2-[4-(5-cyano-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]acetamide](/img/structure/B263908.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263910.png)